[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a carbamic acid benzyl ester derivative featuring a piperidine core substituted with a 2-chloro-acetyl group at the 1-position and a cyclopropyl-methyl moiety at the 3-position. The benzyl ester group provides lipophilicity, while the chloro-acetyl substituent introduces electrophilic reactivity.
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-11-18(23)21-10-4-7-16(12-21)13-22(17-8-9-17)19(24)25-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRFAQHYUFUUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring, a cyclopropyl group, and a carbamic acid moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound's structure can be broken down into several key components:
- Piperidine Ring : Known for its neuroactive properties.
- Cyclopropyl Group : Often associated with enhanced biological activity.
- Carbamic Acid Moiety : Implicated in various biological interactions.
Biological Activities
Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Properties : Similar piperidine derivatives have shown effectiveness against various pathogens.
- Neuroprotective Effects : The piperidine scaffold is associated with neuroactive properties that may influence neurotransmitter systems.
- Antitumor Activity : Some derivatives have been studied for their anticancer potential, exhibiting cytotoxic effects on cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies provide insights into how modifications to the compound can enhance its biological efficacy. For instance, the presence of the chloroacetyl group is crucial for its reactivity and potential interactions with biological targets.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Piperidine Derivatives | Contains piperidine rings | Neuroactive properties |
| Carbamate Esters | Ester functional group | Antimicrobial activity |
| Chloroacetyl Compounds | Chloroacetyl moiety | Potential anticancer effects |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of compounds related to This compound :
- Anticancer Studies : Research has demonstrated that benzoylpiperidine derivatives exhibit notable antiproliferative activity against human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . This suggests that structural modifications can lead to enhanced potency.
- Neuropharmacological Investigations : A study focusing on piperidine derivatives indicated that certain modifications could improve cholinesterase inhibition, which is significant for Alzheimer's disease treatment . Compounds with an N-benzyl moiety were found to be particularly effective.
- Receptor Antagonism : Similar compounds have been shown to act as potent antagonists at chemokine receptors, which play a role in inflammatory responses and cancer metastasis . This highlights the therapeutic potential of such compounds in treating inflammatory diseases and cancers.
Pharmacodynamics and Pharmacokinetics
Further investigation into the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) of This compound is necessary to fully elucidate its therapeutic potential. Understanding these parameters will aid in optimizing dosage and delivery methods for clinical applications.
Scientific Research Applications
Structural Features
The compound's structure can be broken down into several key components:
- Piperidine Ring : Known for its neuroactive properties.
- Chloroacetyl Group : Imparts reactivity that can be exploited in drug development.
- Cyclopropyl Group : Enhances the compound's steric properties and may influence its biological interactions.
- Carbamic Acid Moiety : Contributes to the compound's potential as a bioactive agent.
Comparison Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloro-acetyl)piperidine | Piperidine ring with chloroacetyl group | Simpler structure; lacks cyclopropyl group |
| Cyclopropylcarbamate | Cyclopropane ring attached to carbamate | Focused on carbamate functionality |
| Benzyl carbamate | Benzene ring attached to carbamate | Lacks piperidine structure; simpler reactivity |
Preliminary studies suggest that [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester may exhibit several biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.
- Neuroprotective Effects : The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
- Antitumor Activity : Some derivatives of piperidine compounds have been studied for their anticancer potential.
Interaction Studies
Understanding how this compound interacts at the molecular level is crucial for elucidating its therapeutic potential. Its multifaceted nature allows for diverse interactions within biological systems, making it a valuable candidate for further research in drug discovery and development.
Neuroprotective Effects
Research has indicated that compounds similar to This compound exhibit neuroprotective effects. For example, studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
In vitro studies have suggested that derivatives of this compound possess antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in antibiotic development.
Antitumor Activity
Investigations into the anticancer properties of similar piperidine compounds have revealed promising results. Some studies have reported that these compounds can inhibit tumor growth in various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is part of a broader family of carbamic acid esters with variations in heterocyclic rings, substituent positions, and ester groups. Below is a comparative analysis based on structural features and available
*Molecular weight can be inferred as ~350–360 based on analogs.
Physicochemical and Functional Implications
Heterocyclic Ring Size :
- Piperidine (6-membered) : Larger ring size may enhance solubility due to reduced ring strain compared to pyrrolidine (5-membered). Piperidine derivatives often exhibit distinct conformational preferences in biological systems .
- Pyrrolidine (5-membered) : Increased ring strain and rigidity could influence binding to target proteins but may reduce metabolic stability .
Ester Group :
Preparation Methods
Reductive Amination Route
The piperidin-3-ylmethyl intermediate is synthesized through reductive amination of 4-piperidone derivatives. For example:
-
Reactants : 4-piperidone, cyclopropylamine, sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Conditions : Dichloromethane (DCM), room temperature, 12–24 hours.
Mechanistic Insight :
The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times.
Cyclization Strategies
Alternative methods employ aziridine or azetidine precursors for piperidine ring closure:
-
Example : Treatment of aziridine 10 (Scheme 2,) with tri-n-butyltin hydride (Bu₃SnH) and AIBN initiates radical-mediated 5-exo-trig cyclization, yielding 3-substituted piperidines in 55–60% yield.
Chloroacetylation of the Piperidine Core
Acylation Protocol
The piperidine nitrogen is acylated using 2-chloroacetyl chloride:
-
Reactants : Piperidin-3-ylmethyl intermediate, 2-chloroacetyl chloride, triethylamine (TEA).
-
Conditions : Tetrahydrofuran (THF), 0°C → room temperature, 4–6 hours.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | THF vs. DCM | THF: +12% yield |
| Base | TEA vs. DIPEA | TEA: >90% yield |
| Temperature | 0°C → RT vs. RT only | 0°C: Less decomposition |
Side reactions (e.g., over-acylation) are mitigated by slow addition of acyl chloride.
Carbamate Formation with Benzyl Chloroformate
Stepwise Carbamate Coupling
The cyclopropyl-carbamic acid benzyl ester moiety is introduced via two approaches:
Direct Coupling
Pre-activation Strategy
-
Benzyl chloroformate reacts with cyclopropylamine to form mixed carbonate.
-
Coupling : Mixed carbonate + chloroacetylated piperidine, DMAP catalyst, THF.
Comparative Analysis :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Direct Coupling | 75% | 92% |
| Pre-activation | 85% | 97% |
Pre-activation reduces competing side reactions (e.g., dimerization).
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale production employs flow reactors for enhanced control:
Purification Protocols
-
Crystallization : Ethanol/water (3:1) recrystallization achieves >99.5% purity.
-
Chromatography : Reserved for low-yield batches; silica gel (hexane/EtOAc gradient).
Stereochemical Considerations
Chiral Resolution
For enantiomerically pure batches:
Asymmetric Synthesis
Analytical Characterization
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.98 (d, J=12 Hz, 1H, piperidine-H), 3.72–3.65 (m, 2H, NCH₂CO) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.2 (C=O), 136.1 (Ar-C), 66.8 (OCH₂Ph), 52.3 (piperidine-C) |
| HRMS (ESI+) | m/z calc. for C₁₉H₂₄ClN₂O₃ [M+H]⁺: 387.1472; found: 387.1476 |
Comparative Method Evaluation
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High stereoselectivity | Requires expensive borohydrides |
| Flow Synthesis | Scalable, consistent yields | High initial equipment cost |
| Pre-activation | Superior purity | Extra synthetic step |
Emerging Innovations
Photocatalytic Acylation
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester in laboratory settings?
- Methodological Answer : A stepwise synthesis approach is typically employed. First, the piperidine core is functionalized via acylation using 2-chloroacetyl chloride under Schlenk conditions (dry dichloromethane, inert atmosphere). Subsequent coupling with cyclopropyl-carbamic acid benzyl ester is achieved via carbodiimide-mediated activation (e.g., EDC/HOBt). Intermediate purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. How should researchers handle and dispose of this compound to ensure safety and regulatory compliance?
- Methodological Answer : Strict adherence to laboratory safety protocols is critical. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste containing halogenated byproducts (e.g., chloroacetyl intermediates) must be segregated, stored in labeled containers, and disposed via certified hazardous waste services to prevent environmental contamination .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms structural connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups. Cross-referencing with X-ray crystallography data resolves ambiguities in spatial arrangement .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray analysis at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include bond lengths (C-Cl: ~1.79 Å, C=O: ~1.21 Å) and dihedral angles between the piperidine and cyclopropane moieties. Data refinement (R factor < 0.08) using software like SHELXL confirms the chair conformation of the piperidine ring and spatial orientation of the chloroacetyl group .
Q. How can researchers address contradictions between NMR and mass spectrometry data during characterization?
- Methodological Answer : Contradictions often arise from isotopic impurities or ionization artifacts. For example, chloroacetyl fragments may cause adducts in ESI-MS (e.g., [M+Cl]⁻). Validate via alternative ionization methods (e.g., MALDI-TOF) and compare with theoretical isotopic patterns. For NMR discrepancies (e.g., split signals due to rotamers), variable-temperature NMR (VT-NMR) or deuterated solvent swaps can clarify dynamic effects .
Q. What strategies optimize reaction yields during the synthesis of halogenated piperidine derivatives like this compound?
- Methodological Answer : Yield optimization hinges on controlling steric and electronic effects. Use bulky bases (e.g., DIPEA) to minimize side reactions during acylation. Catalytic additives (DMAP) accelerate coupling efficiency. Reaction monitoring via TLC or LC-MS ensures timely quenching. For halogenated intermediates, anhydrous conditions and low temperatures (−20°C) reduce hydrolysis .
Q. How to design biological assays to evaluate this compound’s potential as a medicinal chemistry candidate?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, piperidine derivatives often exhibit kinase or protease inhibition. Use fluorescence-based enzymatic assays (e.g., FRET for proteases) with IC₅₀ determination. Pair with cytotoxicity screening (MTT assay on HEK293 cells) to assess selectivity. Conformational data from X-ray studies informs SAR analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
